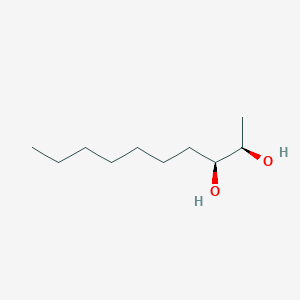![molecular formula C12H16N2O5 B14198900 {4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid CAS No. 919772-18-2](/img/structure/B14198900.png)
{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid is an organic compound with a complex structure that includes an aminoethyl group, a carbamoyl group, a methoxyphenoxy group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-hydroxy-3-methoxyphenylacetic acid with 2-aminoethyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxy-3-methoxyphenoxyacetic acid.
Reduction: Formation of 4-[(2-aminoethyl)amino]-3-methoxyphenoxyacetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of {4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {4-[(2-Aminoethyl)carbamoyl]oxy}methylphenylboronic acid
- 4-[(2-Aminoethyl)carbamoyl]phenylacetic acid
- 4-[(2-Aminoethyl)carbamoyl]phenoxyacetic acid
Uniqueness
{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, for example, can enhance its solubility and stability, while the carbamoyl group can facilitate interactions with biological targets.
Propriétés
Numéro CAS |
919772-18-2 |
|---|---|
Formule moléculaire |
C12H16N2O5 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
2-[4-(2-aminoethylcarbamoyl)-3-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C12H16N2O5/c1-18-10-6-8(19-7-11(15)16)2-3-9(10)12(17)14-5-4-13/h2-3,6H,4-5,7,13H2,1H3,(H,14,17)(H,15,16) |
Clé InChI |
BCIOJKZUJHYATJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)OCC(=O)O)C(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)
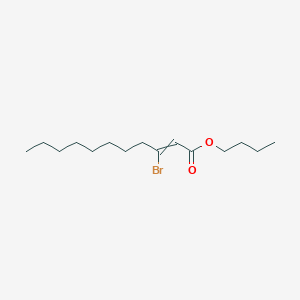
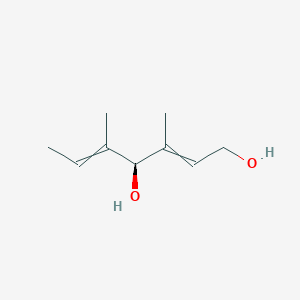
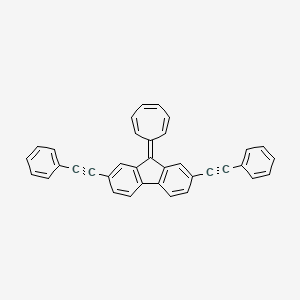
![[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde](/img/structure/B14198840.png)
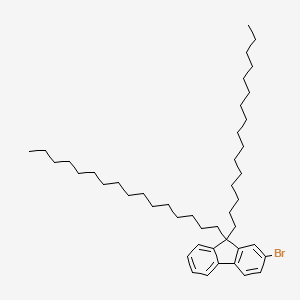
![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)
![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)

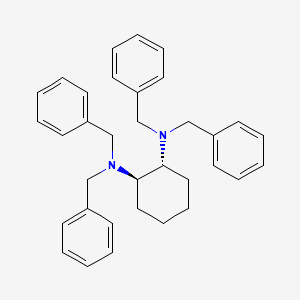
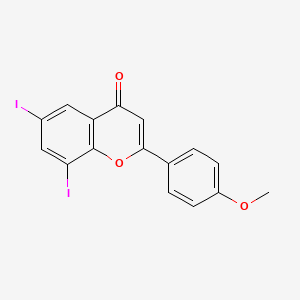
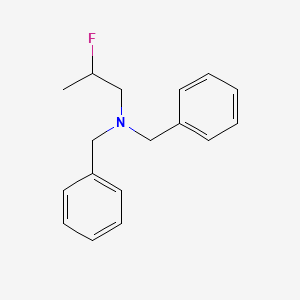
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)
